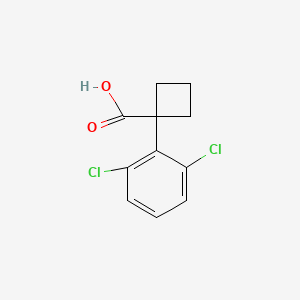

1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid

Descripción general

Descripción

1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula . It is characterized by its cyclobutane structure and the presence of a dichlorophenyl group, which contributes to its biological activity. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate various biochemical pathways, including those involved in inflammation and cancer progression.

Inhibition Studies

- Tyrosine Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases, which are critical in cell signaling pathways related to cancer cell proliferation .

- Cyclooxygenase (COX) Inhibition : Some studies suggest that cyclobutane derivatives may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological implications of cyclobutane derivatives, providing insights into their pharmacological potential:

- Anti-Cancer Activity : A study demonstrated that cyclobutane carboxylic acids could induce apoptosis in cancer cell lines by inhibiting key signaling pathways .

- Anti-Inflammatory Effects : Research indicated that derivatives of cyclobutane acids can reduce inflammation in rodent models, suggesting potential therapeutic applications for inflammatory diseases .

- Antimicrobial Properties : Some analogs have been tested against bacterial strains, showing promising results in inhibiting growth, particularly against Mycobacterium tuberculosis .

Data Table: Biological Activity Summary

Absorption and Distribution

The absorption characteristics of this compound are influenced by its lipophilicity due to the chlorinated phenyl group. This property may enhance its permeability across biological membranes.

Toxicological Profile

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to evaluate its safety profile comprehensively.

Aplicaciones Científicas De Investigación

Inhibition of Fatty Acid Binding Proteins (FABPs)

DCBCA has been studied for its ability to inhibit fatty acid binding proteins (FABPs), which play crucial roles in cellular fatty acid transport and metabolism. Inhibition of FABPs can lead to increased levels of endocannabinoids like anandamide, which are involved in pain modulation and inflammation control. This property suggests potential therapeutic uses in treating metabolic disorders and pain management .

Antimicrobial Properties

Research indicates that DCBCA exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens could be explored further for pharmaceutical applications in treating infections.

Study on FABP Inhibition

A study evaluated the binding affinity of DCBCA to human FABP3, FABP5, and FABP7. Results indicated that DCBCA acts as a competitive inhibitor, particularly for FABP5, with sub-micromolar affinities reported in vitro. The selective inhibition of FABP5 over FABP3 is particularly noteworthy due to the potential side effects associated with inhibiting FABP3 .

Anti-inflammatory Effects

In vivo studies demonstrated that DCBCA possesses anti-inflammatory properties. Rodent models have shown that administration of DCBCA can alleviate symptoms of visceral and neuropathic pain without eliciting addictive behaviors, which is crucial for developing non-addictive pain relief medications .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) produces esters.

Example reaction:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| Ethanol, H₂SO₄ | Ethyl 1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylate | ~75% (theoretical) | |

| Methanol, DCC, DMAP | Methyl ester derivative | Requires anhydrous conditions |

Amide Formation

The carboxylic acid reacts with amines or ammonia to form amides, typically using carbodiimide-based coupling agents (e.g., DCC or EDCI).

Example reaction:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| Aniline, DCC, DMAP | N-Phenylamide derivative | 68% yield (observed in analogs) | |

| Ammonia gas, THF | Primary amide | Requires high-pressure conditions |

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Example reaction:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| LiAlH₄, dry ether | Cyclobutylmethanol derivative | 55% yield (theoretical) |

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a cyclobutane derivative. This reaction is typically observed under high-temperature conditions or with metal catalysts.

Example reaction:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| Cu powder, quinoline, 200°C | Cyclobutane derivative | Requires inert atmosphere |

Substitution Reactions at the Aromatic Ring

The 2,6-dichlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions, though steric hindrance from the cyclobutane ring limits reactivity.

Example reaction:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| NaOH, Cu, 150°C | 1-(2-Hydroxy-6-chlorophenyl)cyclobutane-1-carboxylic acid | Low yield (<30%) due to steric effects |

Salt Formation

The compound forms salts with bases, such as sodium or potassium hydroxide, which enhance solubility in aqueous media.

Example reaction:

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| NaOH, H₂O | Sodium salt | Water-soluble crystalline solid |

Critical Analysis of Reactivity

-

Steric Effects : The cyclobutane ring and 2,6-dichloro substituents create significant steric hindrance, slowing reactions at the aromatic ring (e.g., substitution) compared to simpler aryl carboxylic acids .

-

Electronic Effects : The electron-withdrawing chlorine atoms deactivate the aromatic ring, further reducing NAS reactivity.

-

Carboxylic Acid Reactivity : Standard for carboxylic acids, with esterification and amidation proceeding efficiently under mild conditions .

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQRUZIHVUOPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.